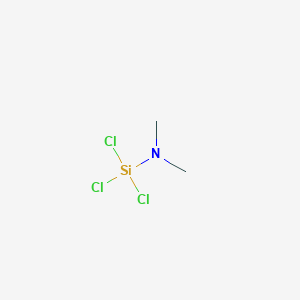
5-(Diethylamino)pent-3-yn-2-ol
Übersicht
Beschreibung
5-(Diethylamino)pent-3-yn-2-ol is a chemical compound with the CAS Number: 10575-26-5 . It has a molecular weight of 155.24 . The IUPAC name for this compound is 5-(diethylamino)-3-pentyn-2-ol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 5-(Diethylamino)pent-3-yn-2-ol is 1S/C9H17NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-5,8H2,1-3H3 . The InChI key is ZBCYIXSZVFKXMB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-(Diethylamino)pent-3-yn-2-ol has a molecular weight of 155.24 . It is a liquid at room temperature . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
5-(Diethylamino)pent-3-yn-2-ol has been utilized in the synthesis of novel compounds and materials with diverse applications. For instance, it has been incorporated into the synthesis of peripherally tetra-substituted metal-free and metallophthalocyanines, which are reported for their aggregation behaviors and potential in various scientific applications (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012). Such compounds have been converted into water-soluble quaternized products, indicating their potential for diverse applications in materials science and technology.
Chemosensors and Detection
Another significant application of derivatives of 5-(Diethylamino)pent-3-yn-2-ol is in the development of chemosensors. For example, a synthesized compound from a similar derivative was employed for the ultrasensitive colorimetric and ratiometric detection of Cu2+, showcasing an outstandingly low limit of detection (Fanna et al., 2018). This highlights its potential in environmental monitoring, where detecting trace amounts of metal ions is crucial.
Anticancer Activity
Research into the anticancer properties of Schiff bases derived from related compounds demonstrates their potential therapeutic applications. Schiff bases synthesized from 5-(Diethylamino)phenol derivatives have shown cytotoxicity against cancer cell lines, with studies detailing their mechanisms of action and potential as cancer therapies (Uddin et al., 2020).
Photophysical Properties
The exploration of photophysical properties of derivatives of 5-(Diethylamino)pent-3-yn-2-ol in novel fluorescent compounds is noteworthy. These compounds exhibit high fluorescence quantum yields, making them suitable for applications in living cell imaging and as fluorescence dyes for biological labeling (Chen et al., 2012).
Antibacterial Activity
Enaminone complexes derived from 5-(Diethylamino)pent-3-yn-2-ol and related structures have been studied for their antibacterial activity. Such complexes have demonstrated significant action against bacteria, indicating their potential use as bactericides (Mahmud et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(diethylamino)pent-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCYIXSZVFKXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909717 | |
| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)pent-3-yn-2-ol | |
CAS RN |
10575-26-5 | |
| Record name | 5-(Diethylamino)-3-pentyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10575-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Diethylamino)pent-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(diethylamino)pent-3-yn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)